molecular formula C10H10N2O5 B600076 N-[4-[2-(formyloxy)ethyl]-2-Nitrophenyl] CAS No. 15788-09-7

N-[4-[2-(formyloxy)ethyl]-2-Nitrophenyl]

Cat. No.: B600076
CAS No.: 15788-09-7
M. Wt: 238.199
InChI Key: WCTNXQNPGMNLIA-UHFFFAOYSA-N
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Description

N-[4-[2-(Formyloxy)ethyl]-2-Nitrophenyl] is an aromatic compound featuring a nitro group (-NO₂) in the ortho position and a formyloxyethyl (-OCHO-CH₂CH₂-) substituent in the para position of the benzene ring. The nitro group imparts strong electron-withdrawing effects, influencing the compound’s reactivity in electrophilic substitution reactions. The formyloxyethyl group introduces ester functionality, which may confer hydrolytic instability under acidic or basic conditions.

Properties

CAS No.

15788-09-7

Molecular Formula

C10H10N2O5

Molecular Weight

238.199

IUPAC Name

2-(4-formamido-3-nitrophenyl)ethyl formate

InChI

InChI=1S/C10H10N2O5/c13-6-11-9-2-1-8(3-4-17-7-14)5-10(9)12(15)16/h1-2,5-7H,3-4H2,(H,11,13)

InChI Key

WCTNXQNPGMNLIA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CCOC=O)[N+](=O)[O-])NC=O

Synonyms

N-[4-[2-(formyloxy)ethyl]-2-Nitrophenyl]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-[4-[2-(formyloxy)ethyl]-2-nitrophenyl] with structurally related compounds from the provided evidence:

Compound Name (CAS No.) Molecular Formula Key Functional Groups Substituents Electronic Effects
N-[4-[2-(Formyloxy)ethyl]-2-Nitrophenyl] C₉H₈N₂O₅* Nitro, formyloxy ester 2-NO₂, 4-(OCHO-CH₂CH₂-) Strongly electron-withdrawing (-NO₂)
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (247592-74-1) C₁₇H₁₅N₃O₇ Nitro, formyl, methoxy, acetamide 4-NO₂, 4-formyl-2-methoxy, acetamide Electron-withdrawing (-NO₂), electron-donating (-OCH₃)
2-(2-Chloroethoxy)-N-(2-nitrophenyl)-acetamide (845729-50-2) C₁₀H₁₁ClN₂O₄ Nitro, chloroethoxy, acetamide 2-NO₂, 2-Cl-CH₂CH₂O- Electron-withdrawing (-NO₂, -Cl)
2-(2-Ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide (575449-73-9) C₁₇H₁₆FNO₄ Formyl, ethoxy, acetamide, fluoro 4-F, 2-ethoxy-4-formyl Electron-withdrawing (-F), electron-donating (-OCH₂CH₃)

*Hypothetical molecular formula based on IUPAC nomenclature.

Key Observations:
  • Nitro Group Positioning : The ortho-nitro group in the target compound and 2-(2-chloroethoxy)-N-(2-nitrophenyl)-acetamide creates steric hindrance and directs electrophilic attacks to meta positions. In contrast, para-nitro derivatives (e.g., CAS 247592-74-1 ) exhibit less steric strain but stronger resonance effects.
  • Ester vs. Amide Functionality : The formyloxyethyl ester in the target compound is more prone to hydrolysis compared to acetamide-containing analogs (e.g., CAS 247592-74-1 ), which are stabilized by resonance in the amide bond.
  • Lipophilicity: Methoxy (CAS 247592-74-1 ) and ethoxy (CAS 575449-73-9 ) groups enhance lipophilicity, whereas the nitro and formyl groups reduce solubility in nonpolar solvents.
Reactivity:
  • Electrophilic Substitution : The nitro group deactivates the benzene ring, but the formyloxyethyl substituent may slightly activate para positions via inductive effects. This contrasts with chloroethoxy derivatives (CAS 845729-50-2 ), where the chlorine atom facilitates nucleophilic substitution.

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